molecular formula C18H23N3O3S2 B2531521 3-(4-(methylsulfonyl)phenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide CAS No. 1798624-11-9

3-(4-(methylsulfonyl)phenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide

Cat. No. B2531521
CAS RN: 1798624-11-9
M. Wt: 393.52
InChI Key: VNILXLXCGFQOOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-(4-(methylsulfonyl)phenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide" is a molecule that appears to be related to a class of compounds with various biological activities. The papers provided discuss related compounds with sulfonamide groups and their synthesis, molecular structure, and potential biological activities, such as COX-2 inhibition and antihyperglycemic effects .

Synthesis Analysis

The synthesis of related sulfonamide compounds involves multiple steps, including solid-phase synthesis and reactions with various reagents to achieve the desired molecular structures. For example, N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine were synthesized and subjected to reactions that yielded unexpected pyrrolidin-3-ones . Another synthesis approach involved the reaction of 4-methylbenzoyl chloride with potassium thiocyanate to afford an isothiocyanate intermediate, which was then treated with sulfanilamide .

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is characterized by the presence of a sulfonamide group, which is a common feature in many biologically active molecules. The crystal structure of a related compound, 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea, was determined using X-ray diffraction, revealing a monoclinic space group with specific unit cell dimensions . Another study reported the molecular structure of a sulfonamide with two independent molecules in the asymmetric unit, showing a nearly trigonal-planar geometry around the sulfonamide nitrogen atoms .

Chemical Reactions Analysis

The chemical reactivity of sulfonamide compounds can lead to various transformations and the formation of different heterocyclic structures. For instance, the reaction of 3-methyl 1-phenyl-5-amino pyrazole with 4-acetyl benzene sulfonyl chloride in pyridine gave rise to a sulfonamide, which could further react to form unsaturated ketones, semicarbazones, and thiosemicarbazones . These reactions demonstrate the versatility of sulfonamide compounds in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds are influenced by their molecular structure. The presence of the sulfonamide group contributes to the polarity and potential hydrogen bonding capabilities of the molecule. The crystallographic data provide insights into the solid-state properties, such as unit cell dimensions and molecular conformations . These properties are crucial for understanding the behavior of these compounds in biological systems and their potential as therapeutic agents.

Scientific Research Applications

Anticonvulsant and Anticancer Applications

Compounds with a sulfonamide moiety, including those related to the specified chemical structure, have been synthesized and evaluated for their anticonvulsant and anticancer activities. For example, certain derivatives containing a sulfonamide thiazole moiety demonstrated significant anticonvulsive effects and offered protection against convulsions induced by picrotoxin, highlighting their potential as anticonvulsant agents (Farag et al., 2012). Furthermore, synthesized substituted 1,3,4-oxadiazolyl tetrahydropyridines have shown anticancer activity, indicating the therapeutic potential of compounds within this chemical space (Redda & Gangapuram, 2007).

Antimicrobial Activity

Derivatives incorporating a sulfamoyl moiety have been synthesized with the aim of developing new antimicrobial agents. These compounds, through various synthetic routes, have been evaluated for their antibacterial and antifungal activities, showing promising results against a range of pathogens. This highlights the potential of such chemical structures in addressing the need for new antimicrobial treatments (Darwish et al., 2014).

Drug Metabolism and Biocatalysis

In drug metabolism studies, derivatives of biaryl-bis-sulfonamide, similar in structural relevance to the compound , have been utilized to explore the metabolic pathways and potential metabolites formed in mammalian systems. The use of microbial-based biocatalytic systems to produce mammalian metabolites of such compounds offers an innovative approach to drug metabolism research, facilitating the characterization of drug metabolites and aiding in the development of new therapeutic agents with optimized pharmacokinetic profiles (Zmijewski et al., 2006).

properties

IUPAC Name

3-(4-methylsulfonylphenyl)-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S2/c1-26(23,24)16-7-4-14(5-8-16)6-9-17(22)20-13-15-3-2-11-21(15)18-19-10-12-25-18/h4-5,7-8,10,12,15H,2-3,6,9,11,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNILXLXCGFQOOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2CCCN2C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.